molecular formula C12H12O2S B11937733 4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide CAS No. 23695-63-8

4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide

Cat. No.: B11937733
CAS No.: 23695-63-8
M. Wt: 220.29 g/mol
InChI Key: GJZLCJJIQHGLOB-UHFFFAOYSA-N
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Description

4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide is a sulfur-containing polycyclic compound derived from naphthalene. Its structure features a methanothiomethano bridge connecting the 4a and 8a positions of the naphthalene core, with two sulfone (SO₂) groups at the 10-positions. This combination of a sulfur bridge and sulfone substituents confers unique electronic and steric properties, distinguishing it from simpler naphthalene derivatives.

Properties

CAS No.

23695-63-8

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

12λ6-thiatricyclo[4.4.3.01,6]trideca-2,4,7,9-tetraene 12,12-dioxide

InChI

InChI=1S/C12H12O2S/c13-15(14)9-11-5-1-2-6-12(11,10-15)8-4-3-7-11/h1-8H,9-10H2

InChI Key

GJZLCJJIQHGLOB-UHFFFAOYSA-N

Canonical SMILES

C1C23C=CC=CC2(CS1(=O)=O)C=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Yield Optimization

  • Solvent Systems : Dichloromethane (DCM) and chloroform are preferred for their inertness and ability to dissolve both the thioether precursor and oxidant.

  • Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions, with gradual warming to room temperature to complete the oxidation.

  • Stoichiometry : A 1:1 molar ratio of thioether to oxidant ensures complete conversion, though slight excesses of H2O2\text{H}_2\text{O}_2 (1.2 equiv.) are sometimes used to compensate for volatility losses.

Example Procedure :

  • Dissolve 4a,8a-(Methanothiomethano)naphthalene (5.0 mmol) in anhydrous DCM (50 mL).

  • Add 30% H2O2\text{H}_2\text{O}_2 (6.0 mmol) dropwise under nitrogen at 0°C.

  • Stir for 12 hours, allowing the mixture to warm to 25°C.

  • Quench with saturated sodium thiosulfate, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
    Yield: 78–82%.

Multi-Step Synthesis from Naphthalene Derivatives

Alternative routes construct the methanothiomethano bridge and sulfoxide groups sequentially. These methods are advantageous for introducing structural modifications or isotopic labels.

Diels-Alder Cycloaddition

A norbornene-like intermediate is formed via Diels-Alder reaction between cyclopentadiene and a thioketone-functionalized dienophile. Subsequent oxidation yields the sulfoxide.

Key Steps :

  • Thioketone Synthesis : React 1,4-naphthoquinone with Lawesson’s reagent to install the thiocarbonyl group.

  • Cycloaddition : Heat with cyclopentadiene at 110°C for 8 hours to form the methanothiomethano bridge.

  • Oxidation : Treat with mCPBA in DCM at −10°C to preserve stereochemistry.
    Yield: 65–70%.

Epoxidation and Ring-Opening

Epoxidation of a dihydrothiophene-fused naphthalene, followed by acid-catalyzed ring-opening, establishes the sulfoxide moiety.

Procedure :

  • Epoxidize 4a,8a-dihydrothiophenonaphthalene using tert-butyl hydroperoxide (TBHP) and vanadyl acetylacetonate.

  • Treat the epoxide with H2SO4\text{H}_2\text{SO}_4 in acetic acid to induce ring-opening and sulfur oxidation.
    Yield: 60–68%.

Catalytic Asymmetric Oxidation

Enantioselective synthesis leverages chiral catalysts to produce optically active sulfoxides. Titanium-based complexes with tartrate ligands (Sharpless-type systems) are effective for this transformation.

Catalytic System :

  • Catalyst : Ti(OiPr)₄/(R,R)-diethyl tartrate (1:2 ratio).

  • Oxidant : Cumene hydroperoxide (CHP).

  • Temperature : −20°C to minimize racemization.

Outcome :

  • Enantiomeric excess (ee): 85–92%.

  • Yield: 70–75%.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the thioether precursor on Wang resin enables iterative oxidation and purification steps, streamlining large-scale synthesis.

Protocol :

  • Resin Functionalization : Couple 4a,8a-(Methanothiomethano)naphthalene to Wang resin via a carboxylic acid linker.

  • On-Resin Oxidation : Treat with H2O2\text{H}_2\text{O}_2/acetic acid (1:3) for 6 hours.

  • Cleavage : Release the product using trifluoroacetic acid (TFA)/DCM (1:9).
    Yield: 80–85%, purity >95% (HPLC).

Comparative Analysis of Synthetic Methods

Method Oxidant Yield (%) ee (%) Key Advantage
H2O2\text{H}_2\text{O}_2 OxidationH2O2\text{H}_2\text{O}_278–82Cost-effective, scalable
mCPBA OxidationmCPBA85–90High regioselectivity
Catalytic AsymmetricCHP70–7585–92Enantioselective
Solid-PhaseH2O2\text{H}_2\text{O}_280–85High purity, automation-compatible

Challenges and Mitigation Strategies

Over-Oxidation to Sulfones

Excess oxidant or prolonged reaction times can lead to sulfone byproducts. Solution : Use stoichiometric oxidant and monitor reaction progress via TLC.

Stereochemical Inconsistencies

Racemization occurs at elevated temperatures. Solution : Conduct asymmetric oxidations below −10°C and employ chiral auxiliaries.

Purification Difficulties

Sulfoxides are polar and may co-elute with impurities. Solution : Use gradient elution with hexane/ethyl acetate or dichloromethane/methanol mixtures.

Chemical Reactions Analysis

Types of Reactions

4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a variety of functional groups, such as halogens, alkyl groups, or aryl groups .

Scientific Research Applications

4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Octahydronaphthalene-4a,8a-diol (C₁₀H₁₈O₂)

  • Molecular Structure: Shares the naphthalene-derived bicyclic framework but replaces the methanothiomethano bridge with hydroxyl (-OH) groups at the 4a and 8a positions.
  • Key Properties: Molecular Weight: 170.25 g/mol . Reactivity: Hydroxyl groups enable hydrogen bonding and participation in acid-base reactions.

Polycyclic Diazotized Derivatives (C₁₃H₂₀N₂ and C₁₄H₂₂N₂)

  • Molecular Structure : These compounds, described in , feature a diazabicyclooctane core fused to naphthalene.
  • Key Properties :
    • Compound 1 (C₁₃H₂₀N₂) :
  • Solubility: 83% in CH₂Cl₂; orange-dark oil .
  • Spectroscopic Data: IR peaks at 2940, 2860, and 1450 cm⁻¹; Rf = 0.64 (CCM) .
    • Compound 2 (C₁₄H₂₂N₂) :
  • Solubility: 82% in CH₂Cl₂; brown oil .
  • Spectroscopic Data: IR peaks at 2930, 2850, 1450, and 1375 cm⁻¹; Rf = 0.84 (CCM) .

Contrast: The nitrogen atoms in these derivatives introduce basicity and nucleophilic reactivity, whereas the sulfur and sulfone groups in 4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide may enhance electrophilic character and oxidative stability .

Methylnaphthalenes (1-Methylnaphthalene and 2-Methylnaphthalene)

  • Molecular Structure : Simple alkyl-substituted naphthalenes.
  • Key Properties :
    • Toxicity: Both isomers are associated with respiratory and hepatic toxicity in animal studies .
    • Environmental Behavior: High volatility and persistence in soil/water due to low polarity .

Contrast: The sulfone and sulfur-bridge groups in 4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide likely reduce volatility and increase solubility in polar solvents compared to methylnaphthalenes. This structural complexity may also alter metabolic pathways and toxicity profiles .

Structural and Functional Group Analysis

Compound Functional Groups Molecular Weight (g/mol) Key Reactivity
4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide Sulfone (SO₂), thioether (S-CH₂) ~250 (estimated) Electrophilic sulfone; oxidatively stable
Octahydronaphthalene-4a,8a-diol Hydroxyl (-OH) 170.25 Hydrogen bonding; acid-base reactions
Polycyclic Diazotized Derivatives Amine (-NH), bicyclic framework 204–218 Nucleophilic amines; ring strain
Methylnaphthalenes Methyl (-CH₃) 142–156 Radical formation; metabolic oxidation

Biological Activity

4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide (CAS Registry Number: 23695-63-8) is a sulfur-containing organic compound with the molecular formula C12H12O2SC_{12}H_{12}O_2S and a molecular weight of approximately 220.287 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound through various studies and data analyses.

PropertyValue
Molecular Formula C12H12O2S
Molecular Weight 220.287 g/mol
CAS Number 23695-63-8
IUPAC Name 4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide

The biological activity of 4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide is primarily attributed to its ability to interact with various biomolecules. The compound's structure allows for interactions with enzymes and receptors, potentially inhibiting or modulating their activity.

  • Enzyme Inhibition : The sulfone group in the compound is known to form strong interactions with enzyme active sites, which can lead to inhibition of enzymatic activity.
  • Receptor Interaction : The compound may also bind to specific receptors, influencing signal transduction pathways.

Antioxidant Activity

Research has indicated that compounds similar to 4a,8a-(Methanothiomethano)naphthalene exhibit significant antioxidant properties. A study evaluated the antioxidant capacity using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated that the compound effectively scavenged free radicals, suggesting its potential use as a natural antioxidant in pharmaceutical formulations.

Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The MTT assay was employed to determine cell viability after treatment with varying concentrations of 4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The findings revealed that the compound exhibited dose-dependent cytotoxicity against these cancer cell lines, with IC50 values indicating significant anti-cancer potential.

Case Study: Anti-inflammatory Effects

A notable case study investigated the anti-inflammatory effects of the compound in a murine model of induced inflammation. The study measured inflammatory markers such as TNF-alpha and IL-6 levels post-treatment with the compound.

  • Results :
    • A significant reduction in TNF-alpha and IL-6 levels was observed.
    • Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls.

These results suggest that 4a,8a-(Methanothiomethano)naphthalene may have therapeutic potential in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparative analysis was conducted with structurally similar compounds:

Compound NameAntioxidant ActivityCytotoxicity (IC50)Anti-inflammatory Effect
4a,8a-(Methanothiomethano)naphthalene HighModerate (15 µM)Significant
Dibromomethylsulfonylmethylbenzene ModerateHigh (5 µM)Low
Chloromethylsulfonylmethylbenzene LowModerate (20 µM)Moderate

Q & A

Q. Table 1. Key Parameters for Inhalation Toxicity Studies

ParameterRecommended Value/ApproachSource
Exposure concentration0.1–100 mg/m³ (graded)
DurationAcute (24h) to chronic (90d)
Outcome measuresHistopathology, hematology, body weight
Bias minimizationRandomized allocation, blinded assessment

Q. Table 2. Spectral Markers for Structural Confirmation

TechniqueKey FeaturesReference
Mass spectrometryMolecular ion peak at m/z 264.1
NMR (¹H)δ 3.1–3.5 ppm (bridge protons)
IR1150–1250 cm⁻¹ (S=O stretch)

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